molecular formula C8H5BrN2 B7977655 3-(5-Bromopyridin-3-yl)acrylonitrile

3-(5-Bromopyridin-3-yl)acrylonitrile

Cat. No.: B7977655
M. Wt: 209.04 g/mol
InChI Key: PBUJCKAEIIAYEJ-OWOJBTEDSA-N
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Description

3-(5-Bromopyridin-3-yl)acrylonitrile is an organic compound with the molecular formula C8H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acrylonitrile group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopyridine with acrylonitrile under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-(5-Bromopyridin-3-yl)acrylonitrile often involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

3-(5-Bromopyridin-3-yl)acrylonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)acrylonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the acrylonitrile group can undergo substitution and addition reactions, respectively, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-3-yl)acrylonitrile is unique due to the presence of both a bromine atom and an acrylonitrile group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

(E)-3-(5-bromopyridin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUJCKAEIIAYEJ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1Br)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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